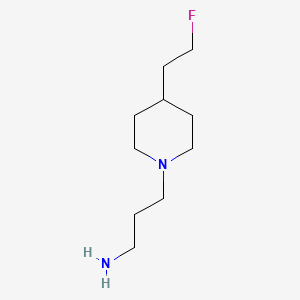
3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine is a chemical compound with the molecular formula C10H21FN2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluoroethyl group attached to the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine typically involves the reaction of piperidine derivatives with fluoroethylating agents. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with 2-fluoroethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluoroethyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of new substituted piperidine derivatives.
科学的研究の応用
3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
作用機序
The mechanism of action of 3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets in biological systems. The fluoroethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-(4-Methylpiperazin-1-yl)propan-1-amine: Similar structure but with a methyl group instead of a fluoroethyl group.
3-(4-(2-Chloroethyl)piperidin-1-yl)propan-1-amine: Contains a chloroethyl group instead of a fluoroethyl group.
3-(4-(2-Bromoethyl)piperidin-1-yl)propan-1-amine: Contains a bromoethyl group instead of a fluoroethyl group.
Uniqueness
The presence of the fluoroethyl group in 3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine imparts unique properties such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other similar compounds and valuable for specific research and industrial applications .
生物活性
3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. The structural features of this compound, particularly the presence of a fluorinated ethyl group and a piperidine ring, suggest that it may interact with various biological targets, influencing multiple physiological processes.
Structural Characteristics
The compound is characterized by the following structural components:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, which contributes to the compound's basicity and potential interactions with biological receptors.
- Fluoroethyl Substituent : The presence of fluorine enhances lipophilicity and may improve receptor binding affinity compared to non-fluorinated analogs.
- Propan-1-amine Moiety : This functional group may influence the compound's pharmacokinetics and pharmacodynamics.
Biological Activities
Research indicates that compounds with similar piperidine frameworks exhibit diverse biological activities, including:
- Anticancer Properties : Piperidine derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
- Antimicrobial Effects : Some studies report that these compounds possess antibacterial and antifungal activities.
- Neurological Applications : The modulation of neurotransmitter systems indicates potential use in treating neurological disorders.
The biological activity of this compound is likely mediated through its interaction with specific receptors or enzymes. For instance, the incorporation of fluorine can modulate the compound's basicity, affecting its binding affinity to targets such as serotonin receptors or other neurotransmitter systems.
Table 1: Comparative Biological Activity of Piperidine Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| 3-Amino-1-(4-methylpiperidin-1-yl)propan-1-one | Anticancer | |
| 4-Fluoro-N-(piperidin-4-yl)butanamide | Antimicrobial | |
| 2-Fluoro-N,N-diethylpiperidinamine | Neurological |
Study on Fluorination Effects
A study published in PubMed explored the effects of fluorination on piperidine derivatives, finding that the introduction of fluorine significantly enhances receptor binding and selectivity for serotonin receptors. This suggests that similar modifications in this compound could lead to improved pharmacological profiles .
The biochemical properties of this compound include:
- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Cellular Effects : It influences cellular signaling pathways, gene expression, and metabolism, potentially leading to altered cell proliferation and apoptosis.
特性
分子式 |
C10H21FN2 |
|---|---|
分子量 |
188.29 g/mol |
IUPAC名 |
3-[4-(2-fluoroethyl)piperidin-1-yl]propan-1-amine |
InChI |
InChI=1S/C10H21FN2/c11-5-2-10-3-8-13(9-4-10)7-1-6-12/h10H,1-9,12H2 |
InChIキー |
GKUGEYPQUPDMED-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CCF)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















